molecular formula C17H10BrClN2OS B14944923 2-[(2-Bromobenzyl)sulfanyl]-5-chloro[1,3]oxazolo[4,5-h]quinoline

2-[(2-Bromobenzyl)sulfanyl]-5-chloro[1,3]oxazolo[4,5-h]quinoline

Cat. No.: B14944923
M. Wt: 405.7 g/mol
InChI Key: QAUPDWMRPQWFFU-UHFFFAOYSA-N
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Description

2-[(2-Bromobenzyl)sulfanyl]-5-chloro[1,3]oxazolo[4,5-h]quinoline is a complex organic compound that belongs to the class of oxazoloquinolines. This compound is characterized by the presence of a bromobenzyl group, a sulfanyl group, and a chloro group attached to an oxazoloquinoline core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromobenzyl)sulfanyl]-5-chloro[1,3]oxazolo[4,5-h]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-bromobenzyl chloride with thiourea to form 2-bromobenzylthiourea. This intermediate is then reacted with 5-chloro-2-aminobenzoxazole under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromobenzyl)sulfanyl]-5-chloro[1,3]oxazolo[4,5-h]quinoline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromobenzyl group can be reduced to form benzyl derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of polar solvents like dimethylformamide (DMF) and bases such as triethylamine (TEA).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, benzyl derivatives, and various substituted oxazoloquinolines.

Scientific Research Applications

2-[(2-Bromobenzyl)sulfanyl]-5-chloro[1,3]oxazolo[4,5-h]quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Bromobenzyl)sulfanyl]-5-chloro[1,3]oxazolo[4,5-h]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Bromobenzyl)sulfanyl]-5-(4-chlorophenyl)-1,3,4-oxadiazole
  • 2-[(2-Bromobenzyl)sulfanyl]-5-(2-fluorophenyl)-1,3,4-oxadiazole

Uniqueness

Compared to similar compounds, 2-[(2-Bromobenzyl)sulfanyl]-5-chloro[1,3]oxazolo[4,5-h]quinoline is unique due to its specific substitution pattern and the presence of the oxazoloquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H10BrClN2OS

Molecular Weight

405.7 g/mol

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]-5-chloro-[1,3]oxazolo[4,5-h]quinoline

InChI

InChI=1S/C17H10BrClN2OS/c18-12-6-2-1-4-10(12)9-23-17-21-14-8-13(19)11-5-3-7-20-15(11)16(14)22-17/h1-8H,9H2

InChI Key

QAUPDWMRPQWFFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC(=C4C=CC=NC4=C3O2)Cl)Br

Origin of Product

United States

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